5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-25-16-3-2-15(19)10-17(16)27(23,24)20-11-13-4-7-21(8-5-13)18(22)14-6-9-26-12-14/h2-3,6,9-10,12-13,20H,4-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZBTSHBAYSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- 5-Fluoro group: Enhances the compound's reactivity and biological activity.
- Furan-3-carbonyl piperidine moiety: Contributes to its pharmacological properties.
- Methoxybenzene sulfonamide: Imparts additional functional properties.
Table 1: Structural Components
| Component | Description |
|---|---|
| Fluorine | Enhances reactivity |
| Furan | Provides unique interaction capabilities |
| Piperidine | Influences binding affinity |
| Methoxy group | Affects lipophilicity and solubility |
| Sulfonamide | Contributes to biological activity |
Anticancer Properties
Research has indicated that 5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and others.
Case Study: NSCLC Cell Lines
In a study assessing the efficacy of this compound against A549 cells (a human NSCLC cell line), it was found that the compound exhibited an IC50 value comparable to established chemotherapeutics, indicating strong potential as an anticancer agent.
The proposed mechanism through which this compound exerts its effects involves:
- Inhibition of key signaling pathways: It has been suggested that the compound interferes with pathways critical for tumor growth and survival, such as the MAPK/ERK pathway.
- Induction of apoptosis: The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic factors while decreasing anti-apoptotic proteins.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Cell proliferation | Inhibition in A549 cells | |
| Signaling pathway | MAPK/ERK inhibition |
Potential Therapeutic Uses
Given its biological activity, 5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide is being explored for various therapeutic applications beyond oncology:
- Muscarinic receptor antagonism: The compound may serve as a muscarinic receptor antagonist, potentially useful in neurological disorders.
- Metabolic modulation: It shows promise in modulating metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
Research Findings
Recent studies have highlighted the compound's ability to modulate immune responses, suggesting it may also have applications in immunotherapy. For instance, combining this compound with other agents has shown synergistic effects in preclinical models.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Sulfonamide and Heterocyclic Motifs
Compound A : 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(furan-3-carbonyl)indoline-6-sulfonamide (15g)
- Key Differences :
- Replaces the methoxybenzene sulfonamide with an indoline-sulfonamide core.
- Incorporates bromo, chloro, and trifluoromethyl substituents instead of fluoro and methoxy groups.
- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the fluoro-methoxy combination in the target compound.
Compound B : N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- Key Differences: Substitutes the piperidine-furan carbonyl group with a bromo-methoxypyridine ring. Features a difluorobenzenesulfonamide instead of a mono-fluoro-methoxybenzene sulfonamide.
- Implications :
- The pyridine ring may improve water solubility but reduce membrane permeability compared to the piperidine-furan system.
- Difluoro substitution could enhance electronic effects but reduce steric compatibility with hydrophobic binding pockets.
Compound C : 5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide
- Key Differences :
- Replaces the sulfonamide with a thiourea linker.
- Introduces a methylpiperidine sulfonyl group instead of a furan-carbonyl-piperidine.
Comparative Analysis of Key Properties
Mechanistic and Functional Insights
- Target Compound : The furan-3-carbonyl group may engage in π-π stacking or hydrogen bonding with catalytic residues in enzymes, while the methoxy group modulates electron density on the benzene ring .
- Compound A: The trifluoromethyl group in Compound A enhances hydrophobic interactions, making it a potent autophagy inhibitor with IC50 values in the nanomolar range .
- Compound B : The difluoro substitution in Compound B improves binding affinity for ATP-binding pockets in kinases but may increase off-target effects due to heightened electronegativity .
Q & A
Q. What analytical approaches resolve conflicting bioactivity data across studies?
- Answer : Cross-validate using:
- Dose-response curves : Ensure IC values are calculated from ≥3 independent replicates .
- Off-target screening : Use kinase profiling panels to rule out nonspecific inhibition .
- Metabolite identification : Incubate with liver microsomes to assess if active metabolites contribute to discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
